molecular formula C10H7ClO2 B12084443 3-Benzofuranacetylchloride

3-Benzofuranacetylchloride

Cat. No.: B12084443
M. Wt: 194.61 g/mol
InChI Key: ZKVGHBXQEGVOFH-UHFFFAOYSA-N
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Description

3-Benzofuranacetylchloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuranacetylchloride typically involves the acylation of 3-benzofuran with acetyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

3-Benzofuran+Acetyl ChlorideAlCl3This compound\text{3-Benzofuran} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Benzofuran+Acetyl ChlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Benzofuranacetylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include substituted benzofuran derivatives.

    Oxidation Reactions: Products include benzofuran carboxylic acids.

    Reduction Reactions: Products include benzofuran alcohols.

Scientific Research Applications

3-Benzofuranacetylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: this compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Benzofuranacetylchloride depends on its specific application. In medicinal chemistry, it acts as a building block for drugs that target various molecular pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in disease processes. The compound’s acetyl chloride group allows it to react with nucleophiles, forming covalent bonds with target molecules and modulating their activity.

Similar Compounds:

    2-Benzofuranacetylchloride: Similar structure but with the acetyl chloride group at the 2-position.

    3-Benzofurancarboxylic Acid: An oxidized derivative of this compound.

    3-Benzofuranmethanol: A reduced derivative of this compound.

Uniqueness: this compound is unique due to its specific reactivity and position of the acetyl chloride group. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds. Its ability to undergo various chemical reactions and form stable products adds to its value in research and industrial applications.

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)acetyl chloride

InChI

InChI=1S/C10H7ClO2/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2

InChI Key

ZKVGHBXQEGVOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC(=O)Cl

Origin of Product

United States

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